molecular formula C9H13BrN2OS B14898866 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide

2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide

Cat. No.: B14898866
M. Wt: 277.18 g/mol
InChI Key: PEUPWRXFZQHWIM-UHFFFAOYSA-N
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Description

2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide is a chemical compound with the molecular formula C9H13BrN2OS and a molecular weight of 277.18 g/mol . This compound features a brominated thiophene ring, which is a sulfur-containing heterocycle, attached to a propanamide group via a methylamino linkage. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Amidation: Carboxylic acids or acyl chlorides in the presence of coupling agents like EDCI or DCC.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Amidation: New amide derivatives.

Scientific Research Applications

2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide is not fully elucidated, but it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((5-Bromothiophen-2-yl)methyl)(methyl)amino)propanamide is unique due to the presence of both the brominated thiophene ring and the propanamide group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H13BrN2OS

Molecular Weight

277.18 g/mol

IUPAC Name

2-[(5-bromothiophen-2-yl)methyl-methylamino]propanamide

InChI

InChI=1S/C9H13BrN2OS/c1-6(9(11)13)12(2)5-7-3-4-8(10)14-7/h3-4,6H,5H2,1-2H3,(H2,11,13)

InChI Key

PEUPWRXFZQHWIM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N(C)CC1=CC=C(S1)Br

Origin of Product

United States

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